Head-to-Head Adverse Event Rate Reduction vs. Ornidazole in Pelvic Inflammatory Disease (PID)
In a multicenter, double-blind, randomized, parallel-group non-inferiority trial involving 338 women with pelvic inflammatory disease (PID), morinidazole demonstrated a significantly lower incidence of drug-related adverse events (AEs) compared to ornidazole. Patients received either intravenous morinidazole 500 mg twice daily (n=168) or intravenous ornidazole 500 mg twice daily (n=170) for 14 days [1]. The rate of drug-related AEs was 32.74% (55/168) in the morinidazole group versus 47.06% (80/170) in the ornidazole group (p < 0.01) [1]. This represents a relative risk reduction of 30.4% and an absolute risk reduction of 14.32 percentage points.
| Evidence Dimension | Incidence of drug-related adverse events (any causality) |
|---|---|
| Target Compound Data | 32.74% (55/168 patients) |
| Comparator Or Baseline | Ornidazole: 47.06% (80/170 patients) |
| Quantified Difference | Absolute reduction: 14.32 percentage points; Relative reduction: 30.4%; p < 0.01 |
| Conditions | Multicenter, double-blind, randomized controlled trial (RCT) in women with PID; 14-day course of 500 mg IV twice daily; n=338 |
Why This Matters
Procurement of morinidazole over ornidazole may result in lower overall treatment costs and improved patient compliance due to a reduced adverse event burden, as directly demonstrated in a large RCT.
- [1] Cao C, et al. Efficacy and safety of morinidazole in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial. Eur J Clin Microbiol Infect Dis. 2017 Nov;36(11):2169-2176. View Source
